Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-

Description

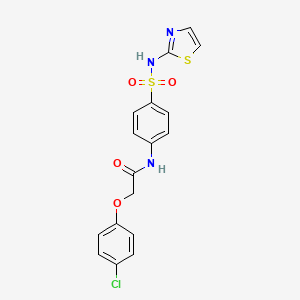

Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- is a structurally complex acetamide derivative featuring:

- A 4-chlorophenoxy moiety at the 2-position of the acetamide backbone.

- A sulfonamide group attached to the para-position of the phenyl ring.

- A 2-thiazolylamino substituent linked to the sulfonamide sulfur.

Its molecular formula is C₁₉H₁₇ClN₃O₄S₂ (molar mass: ~458.0 g/mol).

- Thiazole ring formation via reactions of 2-aminothiazole intermediates with acetonitrile derivatives .

- Sulfonamide coupling using chlorosulfonation followed by amine substitution .

This compound’s structural features align with pharmacologically active acetamide sulfonamides, which are known for roles in inflammation and pain modulation .

Properties

CAS No. |

58590-35-5 |

|---|---|

Molecular Formula |

C17H14ClN3O4S2 |

Molecular Weight |

423.9 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

InChI |

InChI=1S/C17H14ClN3O4S2/c18-12-1-5-14(6-2-12)25-11-16(22)20-13-3-7-15(8-4-13)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22) |

InChI Key |

QEMRCLGXBPTDTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenol, 2-aminothiazole, and sulfonyl chloride derivatives. These intermediates are then subjected to coupling reactions, amide bond formation, and other specific reaction conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Degradation Reactions

The compound’s stability depends on functional groups:

-

Sulfonamide hydrolysis : Susceptible to acidic/basic conditions, potentially forming sulfonic acid and amine .

-

Thiazole ring integrity : Resistant to hydrolysis under mild conditions but may undergo substitution under harsh conditions .

-

Acetamide cleavage : Possible via enzymatic or alkaline hydrolysis, yielding acetic acid and aniline derivatives .

Biological Interactions

Though not directly studied in the provided sources, analogs like PPOAC-Bz (a related acetamide) demonstrate:

-

Osteoclast inhibition : Alters gene expression (e.g., TRAP, cathepsin K) and disrupts F-actin belts .

-

Metallic/π-interactions : Sulfonamide groups interact with Zn²⁺ in enzymes (e.g., carbonic anhydrase) .

Analytical Considerations

| Property | Value/Method |

|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃O₄S |

| Molecular Weight | 385.78 g/mol |

| Solubility | Likely polar organic solvents |

| Stability | Stable under dry storage conditions |

Research Gaps

-

Direct synthesis data : No explicit reaction details for the exact compound were found in the provided sources.

-

Kinetic studies : Rate constants for hydrolysis or degradation pathways are unspecified.

-

In vivo stability : Metabolism pathways remain uncharacterized.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are widely recognized for their therapeutic potential. The acetamide moiety is essential in the development of various drugs targeting multiple disease models:

- Pain Management : Compounds containing acetamide have been linked to analgesic properties. For instance, derivatives like nepafenac and ibuproxam are used for pain and inflammation control .

- Antiviral Activity : Acetamide structures are integral to antiviral drugs such as oseltamivir, which is used in the treatment of influenza .

- Urease Inhibition : Recent studies have shown that acetamide-sulfonamide scaffolds exhibit significant urease inhibition, making them potential candidates for treating infections caused by urease-producing bacteria .

Anti-inflammatory Agents

Research indicates that acetamide derivatives can serve as effective anti-inflammatory agents. A study evaluated the anti-inflammatory efficacy of new acetamide derivatives designed as COX-II inhibitors, which are crucial for treating conditions like rheumatoid arthritis and osteoarthritis .

Synthesis and Characterization

The synthesis of acetamide derivatives typically involves the reaction of various phenolic compounds with thiazole and sulfonamide groups. For example:

- Synthesis Pathway : The compound can be synthesized through a multi-step reaction involving the formation of sulfonamide intermediates followed by acylation with acetic anhydride .

Case Study 1: Urease Inhibition

A recent study focused on the synthesis of acetamide-sulfonamide derivatives and their evaluation as urease inhibitors. The results indicated that certain substitutions on the phenyl and thiazole rings significantly enhanced the inhibitory activity against urease, with IC50 values demonstrating promising potency .

| Compound | IC50 (µM) | Inhibition (%) |

|---|---|---|

| Compound A | 9.95 ± 0.14 | 60.4% |

| Compound B | 63.42 ± 1.15 | 10% |

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of acetamide derivatives using carrageenan-induced paw edema models in rats. The results showed significant reductions in edema compared to controls, indicating strong anti-inflammatory effects .

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- with structurally or functionally related acetamide derivatives:

Key Structural and Functional Insights:

Pharmacological Activity: Compounds with piperazinyl (35) or diethylsulfamoyl (36) groups exhibit notable analgesic and anti-inflammatory properties . The target compound’s thiazolylamino group may enhance binding to thiamine-dependent enzymes or kinase targets, though this requires validation.

Synthetic Pathways: Sulfonamide formation in analogs (e.g., compound 35) involves chlorosulfonation of acetamide precursors, followed by nucleophilic substitution with amines . The target compound’s 2-thiazolylamino group likely derives from similar steps using 2-aminothiazole .

Structural Modifications: Replacing the acetamide backbone with propanamide (as in ) reduces molecular weight by ~6 g/mol but may alter solubility or metabolic stability .

Crystallographic Data :

- Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular hydrogen bonding (C–H⋯O), influencing crystal packing and solubility . Similar interactions may govern the target compound’s solid-state behavior.

Biological Activity

Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetamides and is characterized by the presence of a chlorophenoxy group and a thiazolylamino sulfonyl phenyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the chlorophenoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the thiazolylamino sulfonyl group may contribute to specific interactions with protein targets involved in disease pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- exhibit significant antimicrobial properties. For instance, related chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that derivatives demonstrated inhibition zones ranging from 8 mm to 14 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) | Fungal Activity (mm) |

|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8-14 | 6-12 | NA |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8-14 | 6-12 | NA |

| Acetamide, 2-(4-chlorophenoxy)-... | To be determined | To be determined | To be determined |

Osteoclast Inhibition

Research has highlighted the role of Acetamide derivatives in bone health. Specifically, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide has shown promise as an inhibitor of osteoclastogenesis, which is pivotal in conditions like osteoporosis. This compound effectively altered mRNA expression of osteoclast-specific genes and inhibited bone resorption activity in vitro .

Study on Antimicrobial Potential

A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds bearing halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating cellular uptake .

Osteoclastogenesis Study

In vivo studies demonstrated that the aforementioned derivative prevented ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteolytic disorders . This underscores the importance of further exploring the structure-activity relationship (SAR) of these compounds.

Q & A

Q. How can green chemistry principles be applied to improve the synthesis sustainability?

- Methodological Answer :

- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) ().

- Catalyst recycling : Recover aluminum chloride via aqueous extraction ().

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W).

- Reference: .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Structural confirmation : Ensure synthesized batches match published NMR/XRD data ( vs. 16).

- Control compounds : Compare with reference drugs (e.g., paracetamol in ) to calibrate activity scales.

- Reference: .

Q. What steps verify the purity of intermediates like N-(4-sulfamoylphenyl)acetamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.